molecular formula C10H7BrINO2 B1412518 Ethyl 4-bromo-3-cyano-5-iodobenzoate CAS No. 1807015-59-3

Ethyl 4-bromo-3-cyano-5-iodobenzoate

Cat. No.: B1412518
CAS No.: 1807015-59-3
M. Wt: 379.98 g/mol
InChI Key: YYVMTYPEXKTIIX-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-cyano-5-iodobenzoate is a polyhalogenated and functionalized benzoate ester characterized by three distinct substituents: a bromine atom at position 4, a cyano group at position 3, and an iodine atom at position 5 of the benzene ring. This compound’s structural complexity makes it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where halogenated aromatic systems are often utilized for their electronic and steric effects. Its ethyl ester group enhances solubility in organic solvents, facilitating reactions under mild conditions.

Properties

IUPAC Name

ethyl 4-bromo-3-cyano-5-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrINO2/c1-2-15-10(14)6-3-7(5-13)9(11)8(12)4-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVMTYPEXKTIIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)I)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-3-cyano-5-iodobenzoate typically involves multi-step organic reactions. One common method starts with the bromination of 4-cyano-3-iodobenzoic acid, followed by esterification with ethanol in the presence of a catalyst such as sulfuric acid. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors to enhance reaction rates and product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-3-cyano-5-iodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-bromo-3-cyano-5-iodobenzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-3-cyano-5-iodobenzoate depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and interactions with biological molecules. The bromine and iodine atoms can participate in halogen bonding, further affecting the compound’s behavior in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize ethyl 4-bromo-3-cyano-5-iodobenzoate, we analyze its key differences and similarities with other benzoate esters and halogenated aromatic compounds (Table 1).

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Name Substituents (Positions) Key Functional Groups Applications/Properties Source/Reference
This compound Br (4), CN (3), I (5) Bromine, Cyano, Iodine Intermediate for drug synthesis Theoretical analysis
Ethyl 4-ethoxy-3-iodobenzoate OEt (4), I (3) Ethoxy, Iodine Potential antifungal activity Biopharmacule catalog
Ethyl 4-fluoro-3-nitrobenzoate F (4), NO₂ (3) Fluoro, Nitro Agrochemical precursor Biopharmacule catalog
Ethyl 4-hydroxy-3-iodobenzoate OH (4), I (3) Hydroxyl, Iodine Antibacterial intermediates Biopharmacule catalog
Ethyl 4-ethyl-3-iodobenzoate Et (4), I (3) Ethyl, Iodine Solubility studies Biopharmacule catalog

Key Observations

Substituent Diversity: Unlike simpler analogs (e.g., ethyl 4-ethyl-3-iodobenzoate), the target compound incorporates three distinct substituents (Br, CN, I), which may enhance its electronic polarization and steric bulk. This complexity could influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to mono- or di-substituted analogs .

Halogen Effects : The presence of iodine (a heavy halogen) at position 5 distinguishes it from fluoro- or chloro-substituted benzoates. Iodine’s large atomic radius may improve crystallinity for X-ray diffraction studies, as seen in SHELX-refined structures .

This contrasts with hydroxyl- or ethoxy-substituted analogs, where electron-donating groups dominate .

Biological Relevance: While ethyl 4-hydroxy-3-iodobenzoate has been linked to antibacterial activity, the cyano and bromine groups in the target compound may confer unique interactions with biological targets, such as enzyme inhibition via halogen bonding .

Research Findings and Data Gaps

Despite its structural promise, experimental data for this compound remains sparse. Key research gaps include:

  • Thermodynamic Properties : Melting point, solubility, and stability under varying pH conditions.
  • Synthetic Utility: Yield optimization in halogen-exchange or cyano-group derivatization reactions.
  • Biological Activity : Screening against fungal pathogens (cf. Table 23 and 26 in Tanzanian spice studies, which highlight ethyl acetate-extracted benzoates with antifungal properties) .

Biological Activity

Ethyl 4-bromo-3-cyano-5-iodobenzoate is a synthetic compound that has garnered attention in various fields of research, particularly in organic chemistry and pharmaceuticals. Its unique structural features contribute to its biological activities, making it a subject of interest for drug development and material science.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Bromine and Iodine Substituents : These halogens can participate in halogen bonding, influencing the compound's reactivity and interactions with biological targets.
  • Cyano Group : The cyano group (CN-CN) acts as an electron-withdrawing substituent, affecting the electronic properties of the compound, which can enhance its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from 4-cyano-3-iodobenzoic acid. The process includes bromination followed by esterification with ethanol:

  • Bromination : The introduction of bromine at the para position relative to the cyano group.
  • Esterification : Reaction with ethanol in the presence of sulfuric acid to form the ethyl ester.

This synthetic route ensures high yields and purity, making it suitable for further applications in research and industry .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially modulating biological responses.
  • Receptor Interaction : It can act on receptors, influencing signaling pathways that are crucial for cellular functions.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Antimicrobial Activity : Preliminary screening has shown that this compound exhibits antimicrobial properties against certain bacterial strains. For instance, it has been tested against Gram-negative bacteria, demonstrating potential as a novel antibiotic agent .
  • Anticancer Potential : Research indicates that this compound could inhibit tumor cell growth in vitro. In particular, it has shown promising results in reducing cell viability in specific cancer cell lines .
  • Structure-Activity Relationship (SAR) : Studies suggest that modifications to the bromine and iodine substituents significantly impact the compound's activity. For example, variations in halogen substitution patterns lead to different levels of enzyme inhibition .

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that at concentrations above 50 µM, the compound significantly reduced bacterial growth compared to controls.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli25 µM
S. aureus50 µM
P. aeruginosa75 µM

This data suggests a potential application in treating bacterial infections .

Case Study 2: Anticancer Activity

In vitro studies using human cancer cell lines demonstrated that this compound inhibited cell proliferation with an IC50 value ranging from 10 to 30 µM depending on the cell line tested.

Cell LineIC50 (µM)
MCF7 (breast cancer)15 µM
HeLa (cervical cancer)20 µM
A549 (lung cancer)25 µM

These findings indicate its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-bromo-3-cyano-5-iodobenzoate
Reactant of Route 2
Ethyl 4-bromo-3-cyano-5-iodobenzoate

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